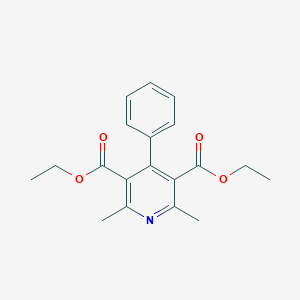

Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

説明

特性

IUPAC Name |

diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-5-23-18(21)15-12(3)20-13(4)16(19(22)24-6-2)17(15)14-10-8-7-9-11-14/h7-11H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDKSJMDSZZJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348071 | |

| Record name | Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539-44-2 | |

| Record name | 2,6-Dimethyl-4-phenyl-3,5-pyridinedicarboxylic acid diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1539-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate can be synthesized through the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction typically proceeds under solvent-free conditions or in the presence of a suitable solvent such as ethanol. The use of catalysts like magnesium ferrite nanoparticles (MgFe2O4 MNPs) can enhance the reaction efficiency and yield .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The reaction conditions are optimized to achieve maximum yield and purity, often employing automated systems for precise control of temperature, pressure, and reactant concentrations .

化学反応の分析

Oxidation Reactions

Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate undergoes oxidation to form pyridine derivatives. Key findings include:

-

Oxidizing agents : Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used .

-

Products : Oxidation yields fully aromatic pyridine structures, such as this compound derivatives with enhanced conjugation.

Table 1: Oxidation Reaction Conditions and Outcomes

| Oxidizing Agent | Temperature (°C) | Reaction Time (h) | Product Yield (%) |

|---|---|---|---|

| KMnO₄ | 80–100 | 4–6 | 75–85 |

| CrO₃ | 60–80 | 3–5 | 70–78 |

Reduction Reactions

The compound’s ester groups and pyridine ring are amenable to reduction:

-

Reducing agents : Lithium aluminum hydride (LiAlH₄) selectively reduces ester groups to hydroxymethyl groups, producing 3,5-dihydroxymethyl-4-aryl-2,6-dimethylpyridines . Sodium borohydride (NaBH₄) reduces the pyridine ring to dihydropyridine derivatives.

Table 2: Reduction Pathways and Yields

| Reducing Agent | Target Site | Product | Yield (%) |

|---|---|---|---|

| LiAlH₄ | Ester groups | 3,5-Dihydroxymethyl-4-phenylpyridine | 78–87 |

| NaBH₄ | Pyridine ring | 1,4-Dihydropyridine derivative | 60–72 |

Mechanistic Insight : LiAlH₄ reduction proceeds via nucleophilic attack on the carbonyl carbons, while NaBH₄ facilitates electron transfer to the aromatic ring .

Substitution Reactions

The amino and ester groups enable nucleophilic substitutions:

-

Nucleophiles : Amines, alcohols, and thiols react under basic conditions to replace ester groups or modify the pyridine core .

-

Example : Reaction with ammonia generates 3,5-diamino derivatives, useful in coordination chemistry .

Table 3: Substitution Reactions with Selected Nucleophiles

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| NH₃ (aq.) | Reflux, 6 h | 3,5-Diaminopyridine derivative | Ligand synthesis |

| CH₃OH | Acid catalysis, 2 h | Methyl ester analog | Prodrug development |

Photochemical and Catalytic Reactions

-

Photochemical oxidation : UV irradiation in the presence of oxygen generates hydroxylated pyridine derivatives, with quantum yields dependent on solvent polarity.

-

Catalytic hydrogenation : Palladium catalysts convert the compound into tetrahydropyridine derivatives under H₂ pressure (2 atm, 80°C) .

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

Table 4: Reactivity Comparison with Analogues

Key Insight : Ethyl esters enhance steric hindrance, slightly reducing oxidation rates compared to methyl esters .

科学的研究の応用

Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate has several applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of anti-inflammatory and analgesic agents.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate involves its role as a hydrogen donor in reduction reactions. The compound’s ester groups facilitate its participation in nucleophilic substitution reactions, while the phenyl and pyridine rings provide stability and reactivity. In medicinal applications, its derivatives interact with molecular targets such as cyclooxygenase enzymes, inhibiting their activity and reducing inflammation and pain .

類似化合物との比較

Mechanistic Insights :

Structural and Physicochemical Properties

- Crystallography : Substituents influence crystal packing. For example, diethyl 4-(2,5-dimethoxyphenyl) derivatives exhibit solvent-dependent conformational changes, affecting stability .

- Hydrogen Bonding : The dihydropyridine NH group in diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate participates in hydrogen bonding, stabilizing its structure .

- Oxidation By-Products : Oxidation of nitro-substituted analogs (e.g., ) yields mixtures of formyl and methylpyridines, whereas optimized methods for the phenyl derivative avoid by-products .

生物活性

Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate (CAS Number: 1539-44-2) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide an in-depth overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C19H21NO4

- Molecular Weight : 327.37 g/mol

- Melting Point : 64 °C

- Physical Form : Solid

- Purity : ≥97% .

The biological activity of diethyl 2,6-dimethyl-4-phenylpyridine derivatives is primarily attributed to their ability to interact with various biological targets. Research indicates that these compounds may exhibit:

- Antioxidant Activity : They have been shown to scavenge free radicals and reduce oxidative stress in cellular models.

- Antimicrobial Properties : Some studies suggest that these compounds possess significant antimicrobial activity against various bacterial strains.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its potential therapeutic effects in inflammatory diseases.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of diethyl 2,6-dimethyl-4-phenylpyridine derivatives using the DPPH assay. The results indicated that these compounds effectively scavenged free radicals, demonstrating potential for use in formulations aimed at reducing oxidative damage in cells.

Case Study 2: Antimicrobial Efficacy

In another investigation, diethyl 2,6-dimethyl-4-phenylpyridine was tested against various pathogens. The compound showed notable antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. These findings support its potential application as a natural preservative or therapeutic agent.

Case Study 3: Anti-inflammatory Potential

A cellular study focused on the anti-inflammatory effects of this compound on macrophages activated by lipopolysaccharides (LPS). The results demonstrated a significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha), suggesting that diethyl 2,6-dimethyl-4-phenylpyridine could be beneficial in managing inflammatory conditions.

Safety and Toxicity

While the biological activities are promising, it is crucial to consider safety profiles. The compound is classified with hazard codes indicating potential toxicity (H302 - harmful if swallowed; H312 - harmful in contact with skin; H332 - harmful if inhaled) . Therefore, appropriate safety measures should be taken when handling this compound.

Q & A

Q. What synthesis routes are commonly employed for Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via the Hantzsch reaction, involving benzaldehyde, ammonium bicarbonate, and ethyl acetoacetate in methanol under reflux. A three-step process (condensation, aromatization, and hydrolysis) yields the final product, with intermediate yields of 45.9% (condensation), 50.2% (aromatization using FeCl₃), and 62.7% (hydrolysis) . Optimization of solvent choice (e.g., ethanol vs. methanol) and catalyst loading (e.g., FeCl₃ for oxidation) can improve efficiency.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- ¹H NMR : Peaks at δ 0.83 ppm (ethyl CH₃), 2.53 ppm (pyridine CH₃), and 7.18–7.29 ppm (aromatic protons) confirm substituents .

- IR : Bands at 1735 cm⁻¹ (ester C=O) and 1556 cm⁻¹ (pyridine ring vibrations) validate functional groups .

- Elemental analysis : Matches calculated vs. observed C, H, and N percentages (e.g., C 69.28% calculated vs. 69.29% observed) .

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its packing?

X-ray crystallography reveals a flattened boat conformation for the dihydropyridine ring, with an 88.78° dihedral angle between the pyridine and phenyl rings. Strong N–H···O hydrogen bonds (2.87–2.89 Å) and C–H···π interactions propagate molecular chains along the [110] direction .

Q. What safety protocols are recommended for handling this compound in the lab?

Avoid dust formation and skin contact. Use closed containers for disposal, and adhere to engineering controls (e.g., fume hoods) as per safety data sheets. Stability studies under varying pH and temperature are advised to assess degradation pathways .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, Hirshfeld analysis) elucidate electronic properties and intermolecular interactions?

- DFT calculations : Optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps) to correlate with reactivity .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., O···H, C···C) and visualize crystal packing via 3D energy frameworks .

- Cremer-Pople puckering parameters : Analyze ring puckering amplitude (e.g., q₂ = 0.45 Å for dihydropyridine) to compare conformational flexibility across derivatives .

Q. What strategies resolve contradictions in synthetic yields or spectral data between studies?

- Reproducibility checks : Vary catalyst (e.g., FeCl₃ vs. iodine/KBr systems) and solvent polarity .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 328 [M+1]) to rule out impurities .

- Dynamic NMR : Detect rotational barriers in ester groups that may cause signal splitting .

Q. How do structural modifications (e.g., substituent effects) influence biological activity?

- Docking studies : Model interactions with target proteins (e.g., antimicrobial enzymes) using software like AutoDock. Substituents at the 4-phenyl position (e.g., nitro groups) enhance binding affinity via π-π stacking .

- SAR analysis : Compare IC₅₀ values of derivatives with varying ester chains (ethyl vs. didodecyl) to optimize lipophilicity .

Q. What advanced crystallographic tools address challenges in refining high-resolution or twinned data?

- SHELXL : Refine anisotropic displacement parameters and handle twinning via Hooft/Y statistics .

- WinGX/ORTEP : Visualize thermal ellipsoids and validate geometry using PLATON/ADDSYM .

- TWINABS : Scale and integrate data from twinned crystals .

Q. How can oxidation state changes (dihydropyridine → pyridine) be monitored experimentally?

- UV-Vis spectroscopy : Track λmax shifts (e.g., 340 nm → 260 nm) during FeCl₃-mediated aromatization .

- Cyclic voltammetry : Identify redox peaks corresponding to dihydropyridine oxidation .

Methodological Notes

- Synthetic optimization : Use flow reactors for scalable Hantzsch reactions, reducing reaction time from hours to minutes .

- Crystallization : Recrystallize from ethanol to obtain single crystals suitable for diffraction studies .

- Data validation : Employ checkCIF/PLATON to flag unusual bond lengths or angles during refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。